Cas no 334-25-8 (5-carbamoylpentanoic acid)

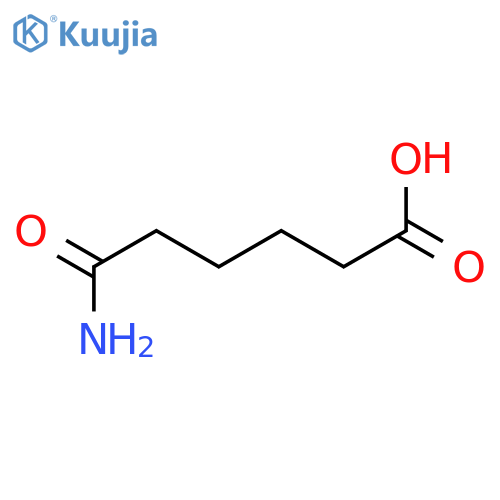

5-carbamoylpentanoic acid structure

商品名:5-carbamoylpentanoic acid

5-carbamoylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- Hexanoic acid,6-amino-6-oxo-

- 6-amino-6-oxohexanoic acid

- 6-AMINO-6-OXO-HEXANOIC ACID

- 5-Carbamoylpentanoic acid

- adipamic acid

- Adipamidsaeure

- Adipic acid monoamide

- Adipinsaeure-amid

- Adipinsaeuremonoamid

- Hexanoic acid,6-amino-6-oxo

- Z429601664

- Q23637022

- 6-Amino-6-oxohexanoic acid #

- SCHEMBL227399

- CHEBI:59042

- AKOS009559550

- 334-25-8

- 6-Amino-6-oxohexanoic acid, AldrichCPR

- 6-Amino-6-oxohexanoicacid

- adipic imine

- 2,4,6-Trifluoroacetanilide

- Hexanoic acid, 6-amino-6-oxo-

- NOIZJQMZRULFFO-UHFFFAOYSA-N

- 6-Hydroxy-6-iminohexanoic acid

- EN300-142412

- DTXSID40955025

- FT-0703300

- G49487

- DB-081479

- Adipamic acid (6CI,8CI); 6-Amino-6-oxohexanoic acid; Adipic acid monoamide

- 5-carbamoylpentanoic acid

-

- MDL: MFCD07437852

- インチ: InChI=1S/C6H11NO3/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H2,7,8)(H,9,10)

- InChIKey: NOIZJQMZRULFFO-UHFFFAOYSA-N

- ほほえんだ: NC(=O)CCCCC(O)=O

計算された属性

- せいみつぶんしりょう: 145.07400

- どういたいしつりょう: 145.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 80.4Ų

じっけんとくせい

- 密度みつど: 1.2511 (rough estimate)

- ゆうかいてん: 293°C

- ふってん: 264.26°C (rough estimate)

- 屈折率: 1.4300 (estimate)

- PSA: 80.39000

- LogP: 0.81700

- 酸性度係数(pKa): 4.63(at 25℃)

5-carbamoylpentanoic acid セキュリティ情報

5-carbamoylpentanoic acid 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

5-carbamoylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-142412-5.0g |

5-carbamoylpentanoic acid |

334-25-8 | 95% | 5g |

$1945.0 | 2023-05-03 | |

| TRC | C125330-50mg |

5-carbamoylpentanoic acid |

334-25-8 | 50mg |

$ 246.00 | 2023-09-08 | ||

| Enamine | EN300-142412-10.0g |

5-carbamoylpentanoic acid |

334-25-8 | 95% | 10g |

$2884.0 | 2023-05-03 | |

| Enamine | EN300-142412-2.5g |

5-carbamoylpentanoic acid |

334-25-8 | 95% | 2.5g |

$1315.0 | 2023-05-03 | |

| Aaron | AR00CBRA-50mg |

6-AMINO-6-OXO-HEXANOIC ACID |

334-25-8 | 95% | 50mg |

$679.00 | 2025-01-24 | |

| Aaron | AR00CBRA-500mg |

6-AMINO-6-OXO-HEXANOIC ACID |

334-25-8 | 95% | 500mg |

$746.00 | 2023-12-14 | |

| A2B Chem LLC | AF74010-2.5g |

6-Amino-6-oxohexanoic acid |

334-25-8 | 95% | 2.5g |

$1420.00 | 2024-04-20 | |

| Aaron | AR00CBRA-2.5g |

6-AMINO-6-OXO-HEXANOIC ACID |

334-25-8 | 95% | 2.5g |

$1834.00 | 2023-12-14 | |

| 1PlusChem | 1P00CBIY-2.5g |

6-AMINO-6-OXO-HEXANOIC ACID |

334-25-8 | 95% | 2.5g |

$1688.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587176-10g |

6-Amino-6-oxohexanoic acid |

334-25-8 | 98% | 10g |

¥33516.00 | 2024-05-18 |

5-carbamoylpentanoic acid 関連文献

-

Jean-Louis Moreau,Alain Arnaud,Pierre Galzy Analyst 1991 116 1381

-

G. V. Boyd J. Chem. Soc. D 1969 1147

-

4. Synthesis of the cationic bis(but-2-yne) complex [W(CO)(NCMe)(S2CNC4H8)-(η2-MeC2Me)2]BF4 and its reactions with neutral bidentate donor ligands (L–L) to give [W(CO)(S2CNC4H8)(L–L)(η2-MeC2Me)]BF4: X-ray crystal structure determination of [W(CO)(S2CNC4H8)(Ph2PCH2PPh2)(η2-MeC2Me)]BF4Paul K. Baker,Kevin R. Flower,Mary E. Harman,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1990 3169

-

5. 234. The dissociation constants of organic acids. Part IX. Some amic acidsGeorge H. Jeffery,Arthur I. Vogel J. Chem. Soc. 1934 1101

334-25-8 (5-carbamoylpentanoic acid) 関連製品

- 638-32-4(Succinamic acid)

- 25335-74-4(5-Amino-5-oxopentanoic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量